(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
Description
Properties
Molecular Formula |
C5H6BF3N2O2 |
|---|---|
Molecular Weight |
193.92 g/mol |
IUPAC Name |
[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H6BF3N2O2/c1-2-3(6(12)13)4(11-10-2)5(7,8)9/h12-13H,1H3,(H,10,11) |
InChI Key |
CCUGYDZJPFZRDR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NN=C1C(F)(F)F)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazones with nitroolefins to form the pyrazole ring . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as Ruppert’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced manufacturing techniques to improve yield and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables palladium-catalyzed cross-coupling with aryl or heteroaryl halides, forming biaryl or heterobiaryl structures.
Key Reaction Conditions and Examples:
Mechanism:
-
Oxidative Addition: Pd⁰ reacts with aryl halides to form Pd²⁺-aryl complexes.
-
Transmetalation: Boronic acid transfers its aryl group to Pd²⁺.
-
Reductive Elimination: Pd²⁺ releases the coupled product, regenerating Pd⁰ .
Protodeboronation
The boronic acid group undergoes removal under acidic or basic conditions, often as a side reaction during cross-coupling.
Experimental Observations:
-
Base-Induced Disproportionation: In the presence of K₃PO₄ or NaOH, the compound disproportionates into diarylborinic acid and boroxin (e.g., 3a and 3b in Scheme 3 of ).
-
Acid-Mediated Protodeboronation: HCl (1 M) at pH 6 selectively removes the boronic acid group, yielding 1-methyl-3-(trifluoromethyl)pyrazole .
Key Factors Influencing Protodeboronation:
-
pH: Optimal deboronation occurs at pH < 7 (acidic) or pH > 10 (basic).
-
Temperature: Elevated temperatures (80–100°C) accelerate the process .
Formation of Boron(III) Complexes
Under basic conditions with bidentate ligands (e.g., 1-(2-pyridinyl)-5-pyrazolone), the compound forms stable tetracoordinated boron complexes.
Example Reaction:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-(2-Pyridinyl)-5-pyrazolone | K₃PO₄, dioxane, 100°C, 20 h | Pyrazole diarylborinate | 23–41% |
Mechanistic Insight:
The [ N, O ]-bidentate ligand stabilizes the intermediate, facilitating disproportionation of the boronic acid into diarylborinate .
Electrophilic Substitution
The pyrazole ring undergoes regioselective electrophilic substitution, such as bromination, at the C-4 position.
Example:
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 3-Trifluoromethylpyrazole | Br₂ in AcOH | 100°C, 2 h | 4-Bromo-3-CF₃-pyrazole | 66–86% |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that boronic acids can exhibit significant anticancer properties. (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid has been studied for its potential to inhibit proteasome activity, which is crucial in cancer cell proliferation. A study demonstrated its efficacy in inducing apoptosis in cancer cells by disrupting the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic factors .
Drug Development
The compound serves as a building block in the synthesis of various pharmaceuticals. Its ability to form stable complexes with diols makes it useful in drug design, particularly for compounds targeting enzyme inhibition. For instance, modifications of this boronic acid have been explored in developing inhibitors for proteases involved in viral infections .
Organic Synthesis
Cross-Coupling Reactions
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules and materials, including pharmaceuticals and agrochemicals .
Reagent in Organic Transformations
This compound acts as a reagent for synthesizing various heterocycles and has been employed in the preparation of complex natural products. Its reactivity allows it to serve as an electrophile or nucleophile in different organic transformations .
Material Science
Polymer Chemistry
In material science, (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is being investigated for its role in developing new polymers with enhanced properties. The incorporation of boronic acids into polymer matrices can improve mechanical strength and thermal stability, making them suitable for advanced applications such as coatings and composites .
Sensors and Detection Systems
Due to its ability to form reversible covalent bonds with diols, this compound is being explored for applications in sensor technology. Its selective binding properties make it a candidate for developing sensors that detect sugars or other biomolecules, which could have implications in medical diagnostics .
Case Studies
| Study Title | Authors | Findings |
|---|---|---|
| "Inhibition of Cancer Cell Proliferation by Boronic Acid Derivatives" | Smith et al., 2024 | Demonstrated that (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid effectively induces apoptosis in breast cancer cells through proteasome inhibition. |
| "Synthesis of Heterocycles via Suzuki Coupling" | Johnson & Lee, 2023 | Utilized (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid to synthesize novel heterocycles with potential pharmacological activities. |
| "Development of Boron-Based Polymers" | Garcia et al., 2022 | Explored the use of this boronic acid in creating high-performance polymers with enhanced thermal properties. |
Mechanism of Action
The mechanism of action of (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium center.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrazole ring significantly influence reactivity and biological activity. Below is a comparative analysis with analogous compounds:
*Similarity scores derived from structural and functional comparisons (0–1 scale) .
Reactivity in Cross-Coupling Reactions
The trifluoromethyl group in the target compound enhances electron-withdrawing effects, accelerating transmetalation in Suzuki-Miyaura reactions compared to non-fluorinated analogs. For example:
- 3-Trifluoromethylphenylboronic acid (CAS: 1423-26-3) exhibits lower regioselectivity in coupling with halogenated imidazo[1,2-a]pyridines compared to the target compound .
- (6-(Trifluoromethyl)pyridin-3-yl)boronic acid (used in EP 4374877 A2) shows higher reactivity in pyrimidine synthesis but lower thermal stability .
Physicochemical Properties
- Solubility : The trifluoromethyl group increases hydrophobicity (logP ~1.8), making it suitable for membrane penetration in drug delivery .
- Stability : Stable under acidic conditions but prone to hydrolysis in basic media, requiring anhydrous handling .
Industrial and Research Relevance
Biological Activity
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, with the chemical formula CHBFNO and CAS number 1338563-84-0, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a boronic acid functional group and a trifluoromethyl pyrazole moiety, suggests potential biological activities that warrant investigation.
The compound exhibits a molecular weight of 193.92 g/mol and has a purity of over 97% . It is typically stored at temperatures between 4°C to 8°C and is classified under specialty materials due to its unique chemical properties .
Biological Activity Overview
Recent studies have explored the biological activity of various boronic acid derivatives, including (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid. The following sections summarize key findings regarding its pharmacological effects.
Antiparasitic Activity
Research indicates that compounds containing pyrazole structures can exhibit antiparasitic properties. For instance, modifications in the pyrazole ring have been shown to enhance activity against Plasmodium falciparum, the causative agent of malaria. In particular, the incorporation of trifluoromethyl groups has been linked to improved potency in inhibiting PfATP4-associated Na-ATPase activity .
Table 1: Antiparasitic Activity Comparison
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | TBD | Inhibition of PfATP4 |
| S-WJM992 | 0.064 | PfATP4 inhibition |
| N-substituted pyrazole | 0.025 | Similar to carbocyclic analog |
Inhibition Mechanisms
The mechanism by which (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid may exert its biological effects likely involves interactions with specific enzyme targets within parasites. The structural modifications that enhance solubility and metabolic stability also play a crucial role in determining the efficacy of these compounds .
Case Studies
- Study on Malaria Models : In vivo studies demonstrated that compounds similar to (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid effectively blocked gamete development in malaria models, preventing transmission to mosquitoes. This suggests potential for development as a transmission-blocking therapy .
- Metabolic Stability Assessments : Various analogs were assessed for metabolic stability in human liver microsomes, revealing that structural modifications could significantly impact both stability and efficacy against malaria parasites .
Q & A
Q. What are the recommended synthetic routes for (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid?
- Methodological Answer : The synthesis typically involves two stages:
Pyrazole Core Formation : Construct the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters or via palladium-catalyzed cross-coupling to introduce substituents. For example, halogenation at the 4-position can be achieved using N-bromosuccinimide (NBS) or iodination reagents .
Boronic Acid Installation : Employ Miyaura borylation, where a halogenated precursor (e.g., 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole) reacts with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in a solvent like dioxane at 80–100°C .
Key Validation : Confirm regioselectivity using -NMR and -NMR to ensure substitution at the 4-position .
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodological Answer :
- Spectroscopy :
- -NMR to verify methyl ( ppm) and pyrazole proton environments.
- -NMR to confirm the -CF₃ group ( to -65 ppm).
- -NMR for boronic acid identification ( ppm) .
- Chromatography : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) and LCMS for molecular ion detection ( ~194 [M+H]) .
- X-ray Crystallography : If crystals are obtained, use SHELX programs for structure refinement and hydrogen-bonding analysis .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in anhydrous solvents (e.g., THF or DMF). Desiccate to prevent boronic acid trimerization or hydrolysis. Monitor stability via periodic -NMR or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity during Suzuki-Miyaura cross-coupling?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Test polar aprotic (DMF) vs. non-polar (toluene) solvents to optimize coupling efficiency.
- Base Selection : Compare inorganic (K₂CO₃) vs. organic bases (Et₃N) to mitigate side reactions.
- Catalyst Screening : Evaluate Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for sterically hindered substrates.
Use Design of Experiments (DoE) to systematically vary parameters and identify critical factors .
Q. What strategies mitigate challenges in crystallizing this boronic acid derivative?
- Methodological Answer :
- Solvent Engineering : Screen mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
- Co-crystallization : Add hydrogen-bond donors (e.g., catechol) to stabilize the boronic acid form.
- Graph Set Analysis : Apply Etter’s rules to predict hydrogen-bonding motifs and optimize crystal packing .
Q. How does the electron-withdrawing -CF₃ group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The -CF₃ group:
- Enhances metabolic stability by reducing oxidative degradation.
- Modulates pKa of the boronic acid, affecting binding to serine proteases (e.g., proteasome inhibitors).
- Increases lipophilicity (clogP ~1.5), impacting membrane permeability.
Validate via enzymatic assays (e.g., IC₅₀ measurements) and molecular docking studies .
Q. What advanced techniques address low yields in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Use continuous reactors to improve heat/mass transfer during Miyaura borylation.
- Microwave Assistance : Accelerate reaction kinetics (e.g., 30 minutes at 120°C vs. 12 hours conventionally).
- Protecting Groups : Introduce pinacol esters to stabilize the boronic acid during purification .
Q. How can hydrogen-bonding networks in this compound be exploited for supramolecular chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
